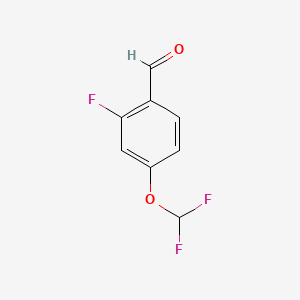

4-(Difluoromethoxy)-2-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethoxy)-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCQRWDSMUIVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673306 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214358-05-0 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Difluoromethoxy)-2-fluorobenzaldehyde, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The strategic placement of its fluorine atoms and the reactive aldehyde group make it a valuable compound in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the available data are predicted values and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1214358-05-0 | [1][2] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2][3] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | Clear, colourless liquid | [2][4] |

| Boiling Point | 222.2 ± 35.0 °C (Predicted at 760 mmHg) | [1][2][3] |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Flash Point | 85.8 ± 20.8 °C | [3] |

| Refractive Index | 1.480 | [3] |

| Storage Temperature | 2-8°C | [2][4] |

| Polar Surface Area | 26.3 Ų | [3] |

| XLogP3 | 2.08 | [3] |

Experimental Protocols for Physical Property Determination

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, this section outlines the standard methodologies that are typically employed for such characterizations.

1. Determination of Boiling Point: The boiling point is commonly determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded. For accuracy, the pressure is recorded, and the boiling point is often reported at standard pressure (760 mmHg).

2. Measurement of Density: Density is typically measured using a pycnometer or a digital density meter. The procedure involves weighing the empty pycnometer, then weighing it again filled with a known volume of the substance. The density is then calculated by dividing the mass of the substance by its volume. Temperature control is crucial as density is temperature-dependent.

3. Determination of Refractive Index: The refractive index is measured using a refractometer. A small sample of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. This value is temperature-dependent and is typically reported at 20°C or 25°C.

4. Flash Point Measurement: The flash point can be determined using either an open-cup or a closed-cup apparatus. The closed-cup method is generally preferred for its higher precision. The sample is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the material will ignite.

The logical workflow for characterizing a novel chemical compound is illustrated in the diagram below.

Caption: Workflow for Chemical Property Determination.

Safety, Handling, and Storage

Based on available safety data sheets for structurally similar compounds, this compound should be handled with care in a well-ventilated area.

-

Handling: Avoid breathing vapors, mist, or gas.[5] Avoid contact with skin and eyes.[6] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection (goggles or face shield).[7][8]

-

First Aid:

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[6]

-

After Skin Contact: Wash with plenty of soap and water.[6]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is between 2-8°C.[2][4]

References

- 1. This compound [myskinrecipes.com]

- 2. 1214358-05-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 1214358-05-0 [m.chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Difluoromethoxy)-2-fluorobenzaldehyde

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-2-fluorobenzaldehyde, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

This compound is a substituted aromatic aldehyde. The presence of both a difluoromethoxy group and a fluorine atom on the benzene ring, coupled with a reactive aldehyde functional group, makes it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Weight | 190.12 g/mol | [1][2][3] |

| Molecular Formula | C₈H₅F₃O₂ | [1][3] |

| CAS Number | 1214358-05-0 | [1][2][3][4] |

| Boiling Point | 222.2 ± 35.0 °C (Predicted) | [1][2][3] |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3] The aldehyde functional group allows for straightforward chemical modifications, such as condensation and cross-coupling reactions, enabling its incorporation into larger, more complex molecular structures.[3]

The strategic placement of fluorine atoms and the difluoromethoxy group enhances the metabolic stability and bioavailability of the final compounds, a desirable trait in drug candidates.[3][5] This makes the compound particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.[3]

A structurally similar compound, 4-(difluoromethoxy)-3-methoxybenzaldehyde, is a key intermediate in the synthesis of Roflumilast.[5] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[5] The difluoromethoxy group in these types of molecules is known to improve metabolic stability and lipophilicity, which are important pharmacokinetic properties.[5]

Experimental Protocols: Synthesis of a Related Compound

Synthesis of 4-(Difluoromethoxy)benzaldehyde

This procedure describes the synthesis of 4-(difluoromethoxy)benzaldehyde from p-hydroxybenzaldehyde and difluorochloromethane.[6]

Materials:

-

p-Hydroxybenzaldehyde

-

Isopropanol

-

18-crown-6 ether

-

Sodium hydroxide

-

Difluorochloromethane

Procedure:

-

In a 1 L four-necked round-bottomed flask equipped with a thermometer, reflux condenser, mechanical stirrer, and gas introduction tube, add 50 g (0.41 mol) of p-hydroxybenzaldehyde and 400 mL of isopropanol.[6]

-

Stir the mixture for 20 minutes.[6]

-

Slowly add a 120 mL aqueous solution containing 5 g of 18-crown-6 ether and 106.3 g (2.665 mol) of sodium hydroxide dropwise.[6]

-

After the addition is complete, continue stirring for 30 minutes.[6]

-

Introduce difluorochloromethane gas into the reaction mixture.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, the reaction mixture would typically be worked up by quenching, extraction with an organic solvent, and purification of the crude product, for example, by distillation or chromatography, to yield 4-(difluoromethoxy)benzaldehyde.

References

- 1. 1214358-05-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound CAS#: 1214358-05-0 [m.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. nbinno.com [nbinno.com]

- 6. 4-(DIFLUOROMETHOXY)BENZALDEHYDE CAS#: 73960-07-3 [m.chemicalbook.com]

A Technical Guide to 4-(Difluoromethoxy)-2-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Introduction: 4-(Difluoromethoxy)-2-fluorobenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and the difluoromethoxy group into organic molecules can significantly enhance their pharmacological properties. The presence of fluorine can improve metabolic stability, binding affinity, and lipophilicity of drug candidates[1][2]. The difluoromethoxy group, in particular, is noted for its ability to modulate molecular properties such as hydrogen bonding capacity and polarity, making it a desirable feature in the design of novel therapeutic agents[3]. This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of this compound for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a disubstituted benzaldehyde derivative. The core structure consists of a benzene ring functionalized with an aldehyde group (-CHO), a fluorine atom (-F) at position 2, and a difluoromethoxy group (-OCHF₂) at position 4.

Chemical Structure:

Physicochemical Properties:

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 1214358-05-0 | [4] |

| Molecular Formula | C₈H₅F₃O₂ | [5][6] |

| Molecular Weight | 190.12 g/mol | [5][6] |

| Appearance | Clear, colourless liquid | [4][5] |

| Boiling Point | 222.2 ± 35.0 °C (Predicted) | [5][6] |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Storage | 2-8°C, Room temperature, dry | [4][5][6] |

| MDL Number | MFCD11847162 | [6] |

Synthesis and Experimental Protocols

A plausible synthetic workflow is illustrated below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established methods for the difluoromethylation of phenols[7][9].

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq), a suitable base such as sodium carbonate (3.0 eq), and a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Addition of Reagent: Add the difluoromethylating agent, such as sodium chlorodifluoroacetate (1.5-2.0 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 5-6[7].

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound[9].

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of complex bioactive molecules. Its utility stems from the reactive aldehyde group and the beneficial properties imparted by the fluorinated substituents.

-

Pharmaceutical Intermediate: The compound serves as a crucial starting material or intermediate for synthesizing active pharmaceutical ingredients (APIs)[6]. For instance, the structurally related 4-(difluoromethoxy)-3-methoxybenzaldehyde is a key building block for Roflumilast, a PDE4 inhibitor for treating COPD[10]. This highlights the importance of the difluoromethoxy benzaldehyde scaffold in drug synthesis.

-

Enhanced Pharmacokinetics: The difluoromethoxy group often improves metabolic stability and lipophilicity, which are critical pharmacokinetic properties for drug candidates[3][10].

-

Versatile Chemical Handle: The aldehyde functionality allows for a wide range of chemical transformations, such as condensation reactions, reductive aminations, and the formation of Schiff bases, enabling its incorporation into diverse molecular frameworks[1][11]. This versatility is crucial for structure-activity relationship (SAR) studies[6].

Example of a Key Reaction: Claisen-Schmidt Condensation

A common and important reaction for benzaldehydes in drug discovery is the Claisen-Schmidt condensation to form chalcones, which are precursors to many heterocyclic compounds with a wide range of biological activities, including anticancer effects[12].

References

- 1. benchchem.com [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1214358-05-0 [m.chemicalbook.com]

- 5. 1214358-05-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 8. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 9. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Organic Solvent Solubility of 4-(Difluoromethoxy)-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Difluoromethoxy)-2-fluorobenzaldehyde (CAS No. 1214358-05-0) is a substituted benzaldehyde derivative. Its molecular structure, featuring a polar carbonyl group and a difluoromethoxy group, alongside a fluorinated benzene ring, suggests a nuanced solubility profile in organic solvents. The aldehyde functional group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. Understanding its behavior in different solvent environments is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Predicted Solubility Profile

Based on the general principles of "like dissolves like," this compound, a polar aromatic aldehyde, is expected to be soluble in a range of common organic solvents. The presence of the polar carbonyl (C=O) group allows for dipole-dipole interactions with polar solvents.

Qualitative Solubility of Structurally Similar Compounds:

To provide a framework for estimating the solubility of this compound, the table below summarizes the qualitative solubility of benzaldehyde, a structurally related compound.

| Solvent Classification | Examples | Predicted Solubility of Benzaldehyde |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble |

| Nonpolar | Toluene, Hexane | Soluble |

Note: This table is based on the general solubility of benzaldehyde and serves as an estimation. Experimental verification is crucial for obtaining precise solubility data for this compound.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or flasks

-

Vacuum oven or desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is ensured when a visible amount of undissolved solute remains.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The solution should be continuously agitated during this time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or flask to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until all the solvent has evaporated. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in g/L or converted to mol/L using the molecular weight of this compound (190.12 g/mol ).

-

4.3. Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Signaling Pathways and Logical Relationships

The determination of solubility does not directly involve biological signaling pathways. However, the logical relationship in selecting an appropriate solvent for a reaction involving this compound can be visualized. The ideal solvent should fully dissolve the reactants while not reacting with them or inhibiting the desired chemical transformation.

Caption: Logical workflow for solvent selection in a chemical reaction.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers. By understanding the expected solubility based on chemical principles and employing the detailed experimental protocol provided, scientists can confidently determine the solubility of this important compound in various organic solvents, thereby facilitating its effective use in research and development.

In-Depth Technical Safety Guide: 4-(Difluoromethoxy)-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available safety and physical property data for 4-(Difluoromethoxy)-2-fluorobenzaldehyde (CAS No. 1214358-05-0). A complete, official Safety Data Sheet (SDS) from a regulatory body or major chemical manufacturer was not publicly available at the time of writing. The information herein is provided for guidance and should be supplemented with internal safety assessments and used with caution.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1214358-05-0 |

| Molecular Formula | C₈H₅F₃O₂[1][2] |

| Molecular Weight | 190.12 g/mol [2] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)F)OC(F)F |

| InChI Key | YYCQRWDSMUIVEY-UHFFFAOYSA-N[1] |

| Physical Property | Value |

| Boiling Point | 222.2 ± 35.0 °C at 760 mmHg[1][3] |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Flash Point | 85.8 ± 20.8 °C[1] |

| Refractive Index | 1.480[1] |

| Appearance | Clear, colorless liquid[4] |

Hazard Identification and Classification

Based on available supplier information, this compound is classified under the Globally Harmonized System (GHS) as follows.[1]

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the public domain. The hazard classifications are based on supplier assessments. General methodologies for assessing the identified hazards are described below.

Skin Irritation/Corrosion (OECD TG 404): This test guideline describes procedures for assessing the potential of a substance to cause skin irritation or corrosion. Typically, the substance is applied to the skin of a test animal (often a rabbit) for a defined period, and the skin is observed for signs of erythema (redness) and edema (swelling).

Serious Eye Damage/Eye Irritation (OECD TG 405): This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or damage. The substance is applied to the eye of a test animal, and the cornea, iris, and conjunctiva are examined for lesions and other effects.

Acute Inhalation Toxicity (OECD TG 403): This test is designed to determine the toxicity of a substance when inhaled. Animals are exposed to the substance in the air for a specified duration, and mortality and other toxic effects are observed.

Handling, Storage, and First Aid

The following workflows for handling, storage, and first aid are derived from the precautionary statements associated with the compound.[1]

Recommended Handling and Personal Protective Equipment (PPE) Workflow

Caption: Recommended workflow for handling this compound, emphasizing ventilation and PPE.

Storage Requirements

| Condition | Requirement | Precautionary Statement |

| Atmosphere | Store under an inert atmosphere. | - |

| Temperature | 2-8°C[4] | - |

| Container | Keep container tightly closed. | P403+P233 |

| Location | Store in a well-ventilated place. | P403+P233 |

| Security | Store locked up. | P405 |

First Aid and Emergency Response Logic

Caption: Logical flow of first aid procedures in case of exposure to this compound.

Toxicological Information

Quantitative toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound are not publicly available. The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon exposure.

Fire-Fighting Measures

Detailed fire-fighting guidance is not available. However, based on the flash point of 85.8 ± 20.8 °C, it is a combustible liquid. Standard procedures for combustible chemical fires should be followed.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[1] The compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Conclusion

This compound is a combustible liquid that poses hazards of skin, eye, and respiratory irritation. While a comprehensive, official SDS is not publicly available, the information gathered from chemical suppliers provides a foundational understanding of its safety profile. All handling should be conducted by trained personnel in well-ventilated areas with appropriate personal protective equipment. In the absence of detailed toxicological and environmental data, a conservative approach to handling and disposal is strongly recommended.

References

The Difluoromethoxy Group: A Comprehensive Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning the pharmacokinetic and physicochemical properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety. This technical guide provides an in-depth overview of the core properties of the difluoromethoxy group, its synthesis, its impact on key drug-like attributes, and its application in approved therapeutics.

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique combination of steric and electronic properties that significantly influence a molecule's behavior in a biological system. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.

Lipophilicity and Solubility

The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, though to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[1] This moderate increase in lipophilicity can enhance a compound's permeability across biological membranes, potentially improving oral absorption. However, the overall effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the scaffold to which it is attached.[1]

Electronic Effects and Hydrogen Bonding Capability

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is characterized as a weak electron-withdrawing group.[1] A key and distinguishing feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This unique capability enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This can be particularly advantageous for improving metabolic stability while maintaining crucial hydrogen bond interactions with biological targets.[1]

Comparative Physicochemical Data

The following table summarizes key physicochemical parameters for the difluoromethoxy group in comparison to other commonly used functional groups on a phenyl scaffold.

| Property | H | OH | OCH₃ | OCF₂H | OCF₃ |

| LogP (Anisole derivatives) | 2.11[2] | 1.48 (Phenol)[3] | 2.11[2] | ~2.4 (Calculated) | 3.2 (Calculated)[4] |

| pKa (Phenol derivatives) | 9.99[5] | 9.99[5] | 10.21[6] | ~8.7-9.2 (Predicted)[7] | 8.68 (for 4-CF3-phenol)[8] |

| Hammett Constant (σp) | 0.00 | -0.37[1] | -0.27[9] | +0.14[1] | +0.36[9] |

| Hansch Parameter (π) | 0.00 | -0.67 | -0.02 | ~0.29 (Calculated) | +1.04[10] |

Impact on Pharmacokinetics and Metabolic Stability

A primary driver for the incorporation of the difluoromethoxy group in drug design is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.

Blocking Metabolic Hotspots

The -OCF₂H group is often employed as a metabolically robust replacement for the methoxy (-OCH₃) group, which is prone to O-demethylation, a common and often rapid metabolic pathway. By blocking this metabolic "hotspot," the difluoromethoxy group can lead to a longer plasma half-life and improved bioavailability of a drug candidate. However, it is important to note that the metabolic fate of the molecule may shift to other positions on the scaffold.

Synthesis of Difluoromethoxy-Containing Compounds

The introduction of the difluoromethoxy group can be achieved through various synthetic routes. A common method involves the reaction of a phenol with a difluorocarbene source.

General Synthetic Protocol: O-Difluoromethylation of Phenols

This protocol outlines a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate as the difluorocarbene precursor.

Materials:

-

Phenol derivative

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenol (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

-

Heat the mixture to 90-100 °C.

-

Add sodium chlorodifluoroacetate (2.0-3.0 equivalents) portion-wise over a period of 1-2 hours.

-

Maintain the reaction at 90-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Applications in FDA-Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several successful drug molecules.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring of pantoprazole is crucial for its chemical stability and contributes to its mechanism of action.[1] Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[1]

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its potency and metabolic stability. Roflumilast works by inhibiting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and leads to a reduction in inflammatory responses.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the LogP of a compound.

Materials:

-

Test compound

-

1-Octanol (reagent grade, pre-saturated with water)

-

Purified water (pre-saturated with 1-octanol)

-

Glassware (flasks or vials with stoppers)

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Phases: Pre-saturate the 1-octanol by shaking it with water for 24 hours and allowing the layers to separate. Similarly, pre-saturate the water with 1-octanol.

-

Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

Partitioning: Add a known volume of the stock solution to a flask containing known volumes of both the pre-saturated 1-octanol and water. The final concentration of the compound should be within the linear range of the analytical method.

-

Equilibration: Stopper the flask and shake it for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the 1-octanol (C_oct) and water (C_wat) layers using a validated analytical method.

-

Calculation: Calculate the LogP value using the following equation: LogP = log₁₀ (C_oct / C_wat)

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.

Materials:

-

Test compound

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

-

Acetonitrile or other suitable quenching solvent containing an internal standard

-

96-well plates or microcentrifuge tubes

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS for analysis

Procedure:

-

Preparation: Prepare a working solution of the test compound in buffer. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation: In a 96-well plate or microcentrifuge tubes, pre-warm a mixture of the liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solvent (e.g., acetonitrile with an internal standard).

-

Protein Precipitation: Centrifuge the samples to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) using the following equations:

-

t₁/₂ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL)

-

Workflow for Evaluating a Difluoromethoxy Analog

The decision to incorporate a difluoromethoxy group and the subsequent evaluation of the resulting analog typically follows a structured workflow in drug discovery.

Conclusion

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By replacing metabolically labile groups, the -OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development.

References

- 1. web.viu.ca [web.viu.ca]

- 2. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 9. Hammett substituent constants [stenutz.eu]

- 10. researchgate.net [researchgate.net]

role of fluorine in drug design

An In-depth Technical Guide to the Role of Fluorine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine, the most electronegative element, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its strategic incorporation into drug candidates can profoundly influence a molecule's pharmacological profile, enhancing properties from metabolic stability to target affinity.[2][3] Approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its utility in overcoming common drug development hurdles.[4] This guide provides a comprehensive overview of the multifaceted roles of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Physicochemical Effects of Fluorination

The introduction of fluorine can modulate a range of molecular properties critical for a drug's success. These effects stem from its unique characteristics: a small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond.[2]

Enhanced Metabolic Stability

One of the most common applications of fluorine is to block metabolic "soft spots" in a drug molecule.[2][5] Lipophilic compounds are often subject to oxidative metabolism by cytochrome P450 (CYP450) enzymes in the liver.[2] Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can prevent this oxidation, as the C-F bond is significantly stronger and more resistant to cleavage than a C-H bond.[2][4] This "metabolic blocking" can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][6]

For example, in the SGLT2 inhibitor empagliflozin, fluorine substitution on the aryl ring prevents oxidative hydroxylation, which was crucial for achieving once-daily oral dosing.[1] Similarly, the p-fluoro substituent on melphalan flufenamide enhances its metabolic stability compared to non-fluorinated melphalan analogs.[7]

Table 1: Impact of Fluorination on Metabolic Stability

| Compound Pair | Fluorination Site | Key Finding | Reference |

| Empagliflozin vs. Non-fluorinated analog | Aryl ring | Improved metabolic stability by preventing oxidative hydroxylation. | [1] |

| Melphalan flufenamide vs. Melphalan analogs | p-fluoro on phenyl | Enhanced metabolic stability over non-fluorinated analogs. | [7] |

| PI3K Inhibitors (Pyridyl Ring Series) | Difluorination | Increased oral bioavailability and decreased clearance without loss of potency. | [1] |

| Camptothecin analogs | Methylenedioxy | Difluorination provided metabolic stability, allowing for oral administration. | [8] |

Modulation of Binding Affinity

Fluorination can significantly enhance a ligand's binding affinity for its target protein through several mechanisms.[2][9] These include direct interactions with the protein, such as hydrogen bonds and multipolar interactions, or indirect effects, like altering the conformation of the molecule to better fit the binding pocket.[2][9]

-

Direct Interactions : The polarized C-F bond can engage in favorable electrostatic and multipolar interactions with protein backbones, particularly with carbonyl groups (C–F···C=O interactions).[9]

-

Hydrophobic Interactions : Fluorine's ability to increase lipophilicity can strengthen hydrophobic interactions between the drug and the target's binding site.[10] For instance, the 4-fluorophenoxy substituent in the BTK inhibitor ibrutinib enhances binding by stabilizing interactions within a hydrophobic pocket.[1]

-

Conformational Effects : Fluorine substitution can induce a specific conformation that is more favorable for binding.[1]

Table 2: Impact of Fluorination on Binding Affinity

| Compound Pair | Target | Fluorination Effect | Quantitative Change | Reference |

| Enoxacin vs. Naphthyridine (non-fluorinated) | DNA Gyrase | C-6 fluorine improves gyrase-complex binding. | 15-fold greater gyrase activity. | [2] |

| Thrombin Inhibitors | Thrombin | Introduction of fluorine into the benzyl ring. | Enhanced binding affinity by 6-fold. | [9] |

| PARP Inhibitors (Isoquinoline series) | PARP2 | 7-F substitution on the isoquinoline core. | IC50 decreased from 1,200 nM to 800 nM. | [11] |

| Ezetimibe | NPC1L1 | para-fluorophenyl group enhances target binding. | - | [1] |

Alteration of Physicochemical Properties: pKa and Lipophilicity

Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups.[2][4][7] This is a critical parameter as it influences a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its target.[12][13] Generally, placing fluorine near a basic amine will lower its pKa, making it less basic.[2][12] This can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug.[2]

The effect of fluorine on lipophilicity (logP) is nuanced. While fluorination of an aromatic ring or π-system typically increases lipophilicity, fluorination of an aliphatic chain can sometimes decrease it.[7][14] This modulation is a powerful tool for balancing properties like membrane permeability and aqueous solubility.[2][7] For example, the para-trifluoromethyl group in fluoxetine increases its lipophilicity, which enhances CNS penetration.[1]

Table 3: Impact of Fluorination on Physicochemical Properties

| Compound Series | Property Measured | Fluorination Effect | Quantitative Change (Predicted) | Reference |

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | pKa | 7-F substitution lowers the predicted pKa. | pKa: 6.8 (H) vs. 6.5 (F) | [11] |

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | clogP | 7-F substitution increases the predicted lipophilicity. | clogP: 2.5 (H) vs. 2.7 (F) | [11] |

| PDE9 Inhibitors (N-methyl lactam series) | pKa | Fluorination lowers pyrrolidine basicity. | ΔpKa of 1.5 - 1.6 units. | [12] |

Key Experimental Protocols

Reproducible and standardized assays are crucial for evaluating the impact of fluorination. Below are detailed methodologies for assessing key drug properties.

Protocol 1: In Vitro Metabolic Stability (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily CYP450s.[6][15]

Methodology:

-

Preparation :

-

Incubation :

-

In a 96-well plate, combine the phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the test compound (e.g., final concentration of 1 µM).[15]

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[15]

-

-

Time Points & Quenching :

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile, often containing an internal standard for analytical purposes.[15]

-

-

Analysis :

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[11]

-

-

Data Interpretation :

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the line gives the rate of elimination (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate intrinsic clearance (CLint) from the half-life and incubation conditions.[15]

-

Protocol 2: Binding Affinity (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[17]

Methodology:

-

Sample Preparation :

-

Prepare solutions of the target protein and the ligand (test compound) in the same buffer to avoid heat of dilution artifacts.

-

Thoroughly degas both solutions to prevent air bubbles in the calorimeter cell.

-

Determine the concentrations of protein and ligand accurately.

-

-

Instrument Setup :

-

Load the target protein into the sample cell of the calorimeter.

-

Load the ligand into the injection syringe.

-

Set the experimental parameters: temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration :

-

Perform a series of small, sequential injections of the ligand from the syringe into the sample cell containing the protein.

-

The instrument measures the heat change after each injection relative to a reference cell.[17]

-

-

Data Analysis :

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting sigmoidal binding isotherm to a suitable binding model to extract the thermodynamic parameters: KD, n, and ΔH.[17]

-

Protocol 3: Lipophilicity (Shake-Flask Method for logP)

This is the gold standard method for experimentally determining the partition coefficient (P) of a compound between n-octanol and water.[18][19]

Methodology:

-

Preparation :

-

Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and pre-saturate it with n-octanol.

-

Prepare an n-octanol phase and pre-saturate it with the aqueous buffer. This minimizes volume changes during the experiment.

-

Prepare a stock solution of the test compound in one of the phases.

-

-

Partitioning :

-

Combine known volumes of the pre-saturated n-octanol and aqueous phases in a flask or vial.

-

Add a known amount of the test compound.

-

Seal the container and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the system to reach equilibrium.

-

-

Phase Separation :

-

Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.

-

-

Quantification :

-

Carefully take an aliquot from each phase (n-octanol and aqueous).

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[18]

-

-

Calculation :

-

Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].

-

The lipophilicity is expressed as logP.

-

Visualizations: Workflows and Concepts

Logical Workflow for Fluorine Scanning

The following diagram illustrates a typical workflow for incorporating and evaluating fluorine in a lead optimization project.

Caption: A workflow for the evaluation of fluorinated analogs in drug discovery.

Key Effects of Fluorine on Drug Properties

This diagram summarizes the primary ways fluorine substitution can favorably alter a drug candidate's properties.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 7. mdpi.com [mdpi.com]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijirss.com [ijirss.com]

- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Benzaldehydes for Researchers and Drug Development Professionals

Introduction

Fluorinated benzaldehydes are a pivotal class of synthetic intermediates that have garnered significant attention in medicinal chemistry, agrochemical research, and materials science. The strategic incorporation of fluorine atoms onto the benzaldehyde scaffold imparts unique physicochemical properties, including altered electronic effects, enhanced metabolic stability, and improved pharmacokinetic profiles of derivative compounds.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated benzaldehydes, with a focus on providing practical experimental details and data for researchers and professionals in drug development.

The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, such as condensation reactions, Grignard additions, and Wittig reactions, enabling the construction of complex molecular architectures.[2][3] The presence of one or more fluorine atoms on the aromatic ring modulates the reactivity of the aldehyde group and the phenyl ring, influencing reaction outcomes and the biological activity of the resulting products.[1] This guide will delve into the common synthetic routes to these valuable building blocks, present their key physicochemical and spectroscopic data in a comparative format, and provide detailed experimental protocols for their preparation and characterization.

Physicochemical and Spectroscopic Properties of Fluorinated Benzaldehydes

The position and number of fluorine substituents on the benzaldehyde ring significantly influence the compound's physical and spectroscopic properties. The following tables summarize key quantitative data for a selection of mono-, di-, and trifluorinated benzaldehydes to facilitate comparison.

Table 1: Physicochemical Properties of Selected Fluorinated Benzaldehydes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |

| 2-Fluorobenzaldehyde | 446-52-6 | C₇H₅FO | 124.11 | -44.5 | 175 | 1.18 | 1.518 |

| 3-Fluorobenzaldehyde | 456-48-4 | C₇H₅FO | 124.11 | -10 | 173 | 1.174 | 1.518 |

| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 | -10 | 181 | 1.157 | 1.521 |

| 2,4-Difluorobenzaldehyde | 1550-35-2 | C₇H₄F₂O | 142.10 | - | 178-180 | 1.305 | 1.492 |

| 2,6-Difluorobenzaldehyde | 433-28-3 | C₇H₄F₂O | 142.10 | 15-17 | 198-200 | 1.31 | 1.503 |

| 3,4-Difluorobenzaldehyde | 34036-07-2 | C₇H₄F₂O | 142.10 | 33-36 | 185-187 | - | - |

| 2,4,6-Trifluorobenzaldehyde | 58551-83-0 | C₇H₃F₃O | 160.09 | 29-32 | 165-167 | - | - |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 89763-93-9 | C₈H₄F₄O | 192.11 | - | 118-119 | 1.41 | 1.45 |

Note: Some data, particularly for less common isomers, may have slight variations depending on the source.

Table 2: Spectroscopic Data for Monofluorobenzaldehyde Isomers

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |

| 2-Fluorobenzaldehyde | 10.4 (s, 1H, CHO), 7.9 (t, 1H, Ar-H), 7.6 (q, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 7.2 (t, 1H, Ar-H) | 188.5 (d, J=4.1 Hz), 164.2 (d, J=259.9 Hz), 136.5 (d, J=8.8 Hz), 130.2, 124.8 (d, J=14.3 Hz), 124.7 (d, J=3.1 Hz), 116.9 (d, J=21.9 Hz) | -114.2 | 1705 (C=O), 1610, 1580 (C=C), 1230 (C-F) |

| 3-Fluorobenzaldehyde | 9.9 (s, 1H, CHO), 7.7-7.5 (m, 3H, Ar-H), 7.3 (m, 1H, Ar-H) | 190.9 (d, J=2.1 Hz), 163.0 (d, J=248.5 Hz), 138.2 (d, J=6.5 Hz), 130.8 (d, J=7.8 Hz), 125.8 (d, J=2.9 Hz), 121.7 (d, J=21.7 Hz), 113.8 (d, J=22.5 Hz) | -112.5 | 1700 (C=O), 1600, 1585 (C=C), 1250 (C-F) |

| 4-Fluorobenzaldehyde | 9.9 (s, 1H, CHO), 7.9 (dd, 2H, Ar-H), 7.2 (t, 2H, Ar-H)[4] | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)[4] | -102.4[4] | 1701 (C=O), 1605, 1590 (C=C), 1240 (C-F) |

Note: J values are coupling constants in Hz. Spectroscopic data can vary slightly based on solvent and instrument.

Synthesis of Fluorinated Benzaldehydes

Several synthetic strategies are employed for the preparation of fluorinated benzaldehydes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Halogen-Exchange (Halex) Reaction

The Halex reaction is a widely used industrial method for producing fluorinated aromatic compounds, including fluorobenzaldehydes. This method involves the substitution of a chlorine or bromine atom with fluorine using a fluoride salt, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent.[5]

Formylation of Fluorinated Benzenes

Direct formylation of a fluorinated benzene derivative is another common approach. The Gattermann-Koch reaction, which utilizes carbon monoxide and a Lewis acid catalyst, is a classic example.[3]

Oxidation of Fluorinated Toluenes

Fluorinated toluenes can be oxidized to the corresponding benzaldehydes. This can be achieved through side-chain chlorination followed by hydrolysis, or by direct oxidation.[2][6]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of representative fluorinated benzaldehydes.

Protocol 1: Synthesis of 4-Fluorobenzaldehyde via Halogen-Exchange

This protocol is adapted from literature procedures describing the fluorination of 4-chlorobenzaldehyde using potassium fluoride.[7]

Materials:

-

4-Chlorobenzaldehyde

-

Spray-dried potassium fluoride (KF)

-

Tetraphenylphosphonium bromide (Ph₄PBr) (Phase-transfer catalyst)

-

Nitrobenzene (solvent)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

-

Heating mantle with temperature controller

-

Standard laboratory glassware for workup and distillation

Procedure:

-

To a 500 mL three-necked round-bottom flask, add 4-chlorobenzaldehyde (14.06 g, 0.1 mol), spray-dried potassium fluoride (17.43 g, 0.3 mol), tetraphenylphosphonium bromide (4.19 g, 0.01 mol), and nitrobenzene (200 mL).

-

Flush the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction.

-

Heat the reaction mixture to 210°C with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8-10 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts and wash the solid residue with dichloromethane.

-

Combine the filtrate and washings and wash with water to remove any remaining salts and the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the dichloromethane.

-

Purify the crude product by vacuum distillation to obtain 4-fluorobenzaldehyde as a colorless to light yellow liquid.

Protocol 2: Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene

This protocol describes the synthesis via side-chain chlorination followed by hydrolysis.[6]

Materials:

-

2-Chloro-6-fluorotoluene

-

Chlorine gas

-

Phosphorus trichloride (optional)

-

Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)

-

Water

-

Alkali solution (e.g., sodium carbonate)

-

500 mL four-necked glass reaction flask with reflux condenser, gas inlet, and thermometer

-

Metal halide lamp for UV irradiation

-

Apparatus for reduced pressure distillation

Procedure: Step 1: Side-Chain Chlorination

-

Set up the four-necked flask with the reflux condenser, gas inlet, thermometer, and place the metal halide lamp adjacent to the flask.

-

Add 2-chloro-6-fluorotoluene (e.g., 250 g) and optionally a small amount of phosphorus trichloride (to improve product quality) to the flask.

-

Heat the reaction mixture to approximately 180°C under UV irradiation.

-

Introduce chlorine gas into the reaction mixture. Monitor the reaction by GC until the starting material is consumed and the desired chlorinated intermediates (primarily 2-chloro-6-fluorobenzyl dichloride) are formed.

Step 2: Hydrolysis

-

To the crude chlorinated mixture in the reaction flask, add the iron-based solid superacid catalyst (e.g., 1 g).

-

At a temperature of 150°C, slowly add water (e.g., 40 g) dropwise over a period of 3 hours.

-

Maintain the temperature and stir for an additional 4 hours to ensure complete hydrolysis.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 80-100°C.

-

Add an alkali solution to neutralize the mixture to a pH of ≥ 8 and stir.

-

Allow the layers to separate and collect the organic phase.

-

Purify the organic phase by reduced pressure distillation to obtain 2-chloro-6-fluorobenzaldehyde.

Applications in Drug Discovery

Fluorinated benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmacologically active molecules. Their incorporation can lead to enhanced biological activity and improved drug-like properties.

Role in the Development of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its signaling pathway is implicated in cell proliferation, survival, and migration.[8] Overexpression or mutation of EGFR is associated with various cancers.[8] Small molecule inhibitors of EGFR, such as gefitinib and erlotinib, have shown clinical success. Many of these inhibitors are synthesized using fluorinated intermediates, including fluorinated benzaldehydes, to improve their binding affinity and pharmacokinetic properties.

The following diagram illustrates a simplified EGFR signaling pathway, which is a target for inhibitors derived from fluorinated benzaldehydes.

Conclusion

Fluorinated benzaldehydes are indispensable synthetic intermediates with broad applications, particularly in the realm of drug discovery and development. Their unique properties, conferred by the strategic placement of fluorine atoms, allow for the fine-tuning of molecular characteristics to enhance therapeutic efficacy. This guide has provided a comprehensive overview of their synthesis, physicochemical properties, and a key application, supported by detailed experimental protocols and structured data. A thorough understanding of the chemistry and handling of these compounds is essential for researchers aiming to leverage their potential in the design of novel and improved chemical entities.

References

- 1. Epidermal Growth Factor Receptor Signaling Disruption by Endocrine and Metabolic Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Difluoromethoxy)-2-fluorobenzaldehyde

Introduction

4-(Difluoromethoxy)-2-fluorobenzaldehyde is a valuable fluorinated building block for organic synthesis. The presence of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of derivative molecules, making this compound a desirable intermediate in the development of novel therapeutics and agrochemicals. This document outlines a proposed synthetic protocol for the preparation of this compound via the difluoromethylation of 2-fluoro-4-hydroxybenzaldehyde. The methodology is adapted from established procedures for the synthesis of similar difluoromethoxy-substituted aromatic compounds.

Proposed Synthetic Pathway

The proposed synthesis involves a nucleophilic substitution reaction where the phenoxide ion of 2-fluoro-4-hydroxybenzaldehyde attacks a difluoromethylating agent. A common and effective method for this transformation is the use of sodium 2-chloro-2,2-difluoroacetate in the presence of a base, which generates difluorocarbene in situ.

Experimental Protocols

Materials and Equipment

-

Reagents:

-

2-fluoro-4-hydroxybenzaldehyde

-

Sodium 2-chloro-2,2-difluoroacetate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

n-Hexane

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Reagents: To the stirring suspension, add sodium 2-chloro-2,2-difluoroacetate (2.0 eq).

-

Reaction: Heat the reaction mixture to 100-110°C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Acidify the mixture to a pH of 5-6 with concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield pure this compound.

-

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis of this compound. The expected yield is an estimate based on similar reactions reported in the literature and may vary depending on experimental conditions.

| Parameter | Value | Notes |

| Starting Material | 2-fluoro-4-hydroxybenzaldehyde | Commercially available. |

| Reagents | Sodium 2-chloro-2,2-difluoroacetate, K₂CO₃ | |

| Solvent | Anhydrous DMF | |

| Reaction Temperature | 100-110°C | |

| Reaction Time | 4-6 hours | Reaction progress should be monitored by TLC. |

| Expected Yield | 75-85% | This is an estimated yield based on analogous reactions. Actual yields may vary. For instance, a similar reaction to produce 4-(difluoromethoxy)-3-methoxybenzaldehyde reported a yield of 91%.[1] |

| Purity (Post-Chroma.) | >98% | Purity to be confirmed by analytical techniques such as HPLC, GC-MS, and NMR. |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

-

DMF is a skin and respiratory irritant; handle with care.

-

Concentrated HCl is corrosive and should be handled with extreme caution.

Conclusion

This document provides a detailed, albeit proposed, protocol for the synthesis of this compound. The methodology is based on established and reliable procedures for similar chemical transformations. Researchers and scientists in drug development can use this protocol as a strong starting point for the synthesis of this valuable fluorinated intermediate. It is recommended that the reaction conditions be optimized to achieve the best possible yield and purity in a specific laboratory setting.

References

Application Notes and Protocols: 4-(Difluoromethoxy)-2-fluorobenzaldehyde as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(Difluoromethoxy)-2-fluorobenzaldehyde, a key synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aromatic aldehyde, featuring both a difluoromethoxy group and a fluorine atom, offers medicinal chemists a valuable scaffold for designing molecules with enhanced pharmacological properties.

The presence of the difluoromethoxy group can significantly improve metabolic stability, increase lipophilicity, and act as a bioisostere for other functional groups, while the fluorine atom can modulate electronic properties and binding affinity.[1] This document details the synthesis of this compound, its applications in the synthesis of bioactive molecules, and provides experimental protocols for its use.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 3-fluorophenol. The first step involves the synthesis of the precursor, 2-fluoro-4-hydroxybenzaldehyde, followed by the introduction of the difluoromethoxy group.

Step 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde

A common route to 2-fluoro-4-hydroxybenzaldehyde involves the protection of the hydroxyl group of 3-fluorophenol, followed by ortho-lithiation and formylation, and subsequent deprotection. A representative synthetic scheme is outlined below.

Caption: Synthetic pathway to 2-Fluoro-4-hydroxybenzaldehyde.

Step 2: Difluoromethylation of 2-Fluoro-4-hydroxybenzaldehyde

The introduction of the difluoromethoxy group onto the phenolic hydroxyl of 2-fluoro-4-hydroxybenzaldehyde is a key step. This is typically achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base.

References

Application Notes and Protocols for Reactions of 4-(Difluoromethoxy)-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 4-(Difluoromethoxy)-2-fluorobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its difluoromethoxy and fluoro substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield an electron-deficient alkene. This reaction is widely used in the synthesis of various bioactive molecules and functional materials.

Application Note:

The Knoevenagel condensation of this compound with active methylene compounds such as malononitrile or ethyl cyanoacetate provides a straightforward route to α-cyano-β-aryl-acrylates and related derivatives. These products are valuable intermediates in the synthesis of heterocyclic compounds and can exhibit a range of biological activities. The electron-withdrawing nature of the fluoro and difluoromethoxy groups on the benzaldehyde can influence the reactivity and stereoselectivity of the condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((4-(difluoromethoxy)-2-fluorophenyl)methylene)malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.

-

Dry the product under vacuum to obtain the purified 2-((4-(difluoromethoxy)-2-fluorophenyl)methylene)malononitrile.

Data Presentation:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | 2-4 hours | Not specified |

Logical Relationship Diagram:

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. This reaction is highly versatile and allows for the formation of C=C bonds with good control over the geometry of the resulting alkene.

Application Note:

The Wittig reaction of this compound with various phosphonium ylides provides access to a wide range of substituted styrenes. The electronic properties of the substituents on both the aldehyde and the ylide can influence the stereoselectivity (E/Z ratio) of the resulting alkene. Stabilized ylides generally favor the formation of the (E)-alkene.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol outlines a general procedure for the reaction of this compound with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate.

Materials:

-

This compound

-

Methyl (triphenylphosphoranylidene)acetate

-